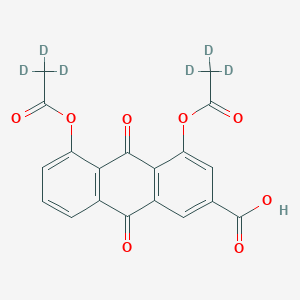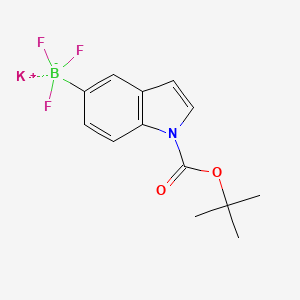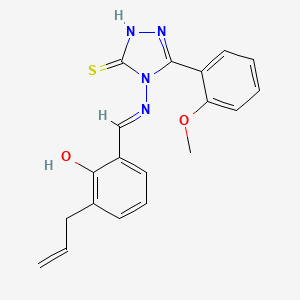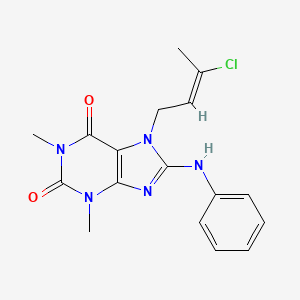
Diacerein-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacerein is a slow-acting drug used primarily in the treatment of osteoarthritis due to its anti-inflammatory, anti-catabolic, and pro-anabolic properties on cartilage and synovial membrane . The deuterium labeling in Diacerein-d6 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diacerein-d6 involves the deuteration of diacerein. One common method is the oxidation of protected aloe-emodin in the presence of an oxidizing system and a radical catalyst, followed by the substitution of the protector groups with acetyl groups . This process ensures high purity and excellent yields of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using high-purity starting materials such as parietic acid, acetic anhydride as a solvent and acylating agent, and zinc chloride anhydrous as a catalyst . The process is optimized to ensure high yield and purity, making it suitable for extensive research and pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Diacerein-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form rhein, its active metabolite.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: The acetyl groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromic anhydride in acetic acid, sodium nitrite in sulfuric acid.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.
Substitution Reagents: Various acylating agents like acetic anhydride.
Major Products Formed
Rhein: The primary active metabolite formed through oxidation.
Substituted Derivatives: Various derivatives formed through substitution reactions, depending on the reagents used.
Aplicaciones Científicas De Investigación
Diacerein-d6 has a wide range of applications in scientific research:
Chemistry: Used in studies involving metabolic pathways and reaction mechanisms due to its deuterium labeling.
Biology: Helps in understanding the biological processes and interactions at the molecular level.
Medicine: Used in pharmacokinetic studies to track the metabolism and distribution of diacerein in the body.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Diacerein-d6 exerts its effects primarily through its active metabolite, rhein. Rhein reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 and upregulating tissue inhibitors of matrix metalloproteinases . This action reduces the activity of several MMPs, which play a significant role in cartilage degradation. Additionally, rhein inhibits the interleukin-1β (IL-1β) system, reducing inflammation and extracellular matrix production .
Comparación Con Compuestos Similares
Diacerein-d6 is compared with other similar compounds such as:
Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) used for pain relief in osteoarthritis.
Diclofenac Sodium: Another NSAID with comparable efficacy but a higher risk of gastrointestinal side effects.
Piroxicam: An NSAID with similar pain-relieving effects but different pharmacokinetic properties.
This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications involving metabolic studies and pharmacokinetics.
Propiedades
Fórmula molecular |
C19H12O8 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
9,10-dioxo-4,5-bis[(2,2,2-trideuterioacetyl)oxy]anthracene-2-carboxylic acid |
InChI |
InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)/i1D3,2D3 |
Clave InChI |
TYNLGDBUJLVSMA-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C([2H])([2H])[2H])C(=O)O |
SMILES canónico |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12052772.png)

![(3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12052794.png)
![(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B12052797.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12052800.png)

![3-Methyl-2-pentyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052816.png)
![(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12052822.png)
![[(4aR,6R,7R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B12052824.png)

![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate](/img/structure/B12052845.png)


![5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12052856.png)
